

# An In-depth Technical Guide to the Chemical Structure and Properties of Dapivirine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **dapivirine**, a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the prevention of HIV-1 infection. This document includes detailed experimental protocols for key assays and visualizations to facilitate a deeper understanding of this critical antiretroviral compound.

## **Chemical Identity and Structure**

**Dapivirine**, with the IUPAC name 4-[[4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile, is a diarylpyrimidine derivative.[1] Its chemical structure is characterized by a central pyrimidine ring linking a 2,4,6-trimethylaniline group and a p-aminobenzonitrile moiety.

Chemical Structure of **Dapivirine**:

Caption: 2D chemical structure of **dapivirine**.

### **Physicochemical Properties**

A comprehensive summary of the key physicochemical properties of **dapivirine** is presented in the table below. This data is essential for understanding its formulation, delivery, and pharmacokinetic profile.



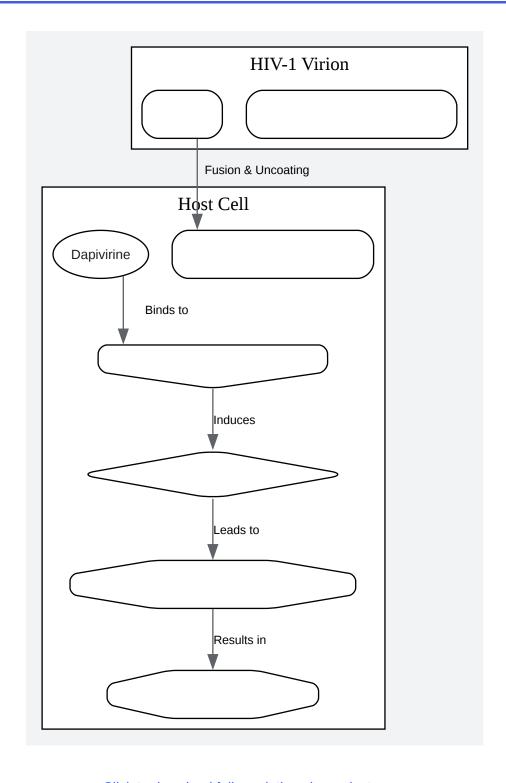
Property	Value	Reference(s)
Molecular Formula	C20H19N5	[1]
Molecular Weight	329.4 g/mol	[1][2]
CAS Number	244767-67-7	[1]
Melting Point	222 °C	[2]
pKa (Strongest Acidic)	11.43	[2]
pKa (Strongest Basic)	4.45	[2]
logP	4.12 - 5.6	[2][3]
Water Solubility	0.017 mg/mL	[2]
Solubility in Organic Solvents		
DMSO	~0.2 mg/mL	_
Dimethylformamide (DMF)	~0.3 mg/mL	_

### **Mechanism of Action**

**Dapivirine** is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT) enzyme, a critical component for viral replication.[4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), **dapivirine** does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket, known as the NNRTI binding pocket, located approximately 10 Å from the catalytic site.[1]

Binding of **dapivirine** to this allosteric site induces a conformational change in the reverse transcriptase enzyme.[5] This structural alteration, particularly in the "thumb" and "finger" subdomains, restricts the enzyme's flexibility and movement, ultimately inhibiting the conversion of viral RNA into DNA.





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Caption: Mechanism of action of dapivirine.

## **Experimental Protocols**



This section provides detailed methodologies for key experiments used to characterize the activity of **dapivirine**.

# HIV-1 Reverse Transcriptase Enzyme Assay (Colorimetric)

This protocol outlines a common method to determine the in vitro inhibitory activity of **dapivirine** against HIV-1 RT. Commercial kits are available for this assay.

#### Materials:

- Recombinant HIV-1 Reverse Transcriptase
- Reaction Buffer (containing template-primer, dNTPs, and labeled nucleotides)
- Lysis Buffer
- Wash Buffer
- Stop Solution
- Microplate reader
- **Dapivirine** stock solution (in DMSO)

#### Procedure:

- Prepare Reagents: Thaw all reagents and prepare dilutions of dapivirine in reaction buffer to achieve the desired final concentrations.
- Enzyme Preparation: Dilute the HIV-1 RT in lysis buffer to the recommended concentration.
- Reaction Setup: In a 96-well plate, add the **dapivirine** dilutions.
- Initiate Reaction: Add the diluted HIV-1 RT to each well to start the reaction. Include positive (enzyme only) and negative (no enzyme) controls.
- Incubation: Incubate the plate at 37°C for 1 hour.



- Stopping the Reaction: Add stop solution to each well.
- Detection: Follow the kit manufacturer's instructions for the colorimetric detection of the newly synthesized DNA. This typically involves binding the product to the plate, washing, and adding a substrate that produces a colored product.
- Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percent inhibition for each **dapivirine** concentration relative to the positive control. Determine the IC<sub>50</sub> value by plotting percent inhibition versus **dapivirine** concentration.

# Cellular HIV-1 Inhibition Assay (TZM-bl Reporter Gene Assay)

This assay measures the ability of **dapivirine** to inhibit HIV-1 infection in a cell-based model.

#### Materials:

- TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-luciferase reporter gene)
- HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)
- Cell culture medium (e.g., DMEM supplemented with FBS, penicillin, and streptomycin)
- **Dapivirine** stock solution (in DMSO)
- Luciferase assay reagent
- Luminometer

#### Procedure:

- Cell Seeding: Seed TZM-bl cells in a 96-well plate at an appropriate density and incubate overnight.
- Compound Addition: Prepare serial dilutions of dapivirine in cell culture medium and add them to the cells.

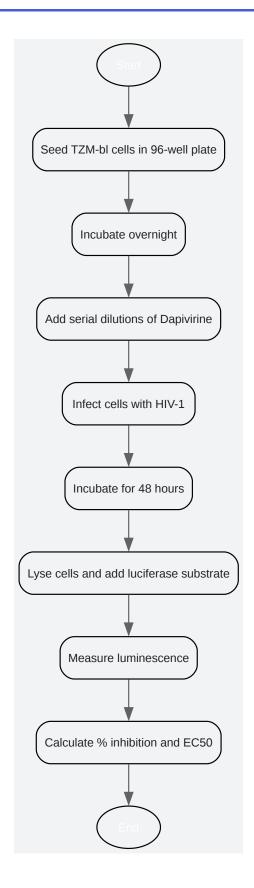






- Virus Infection: Add a pre-titered amount of HIV-1 virus to each well. Include virus control (no compound) and cell control (no virus) wells.
- Incubation: Incubate the plate for 48 hours at 37°C.
- Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
- Data Analysis: Calculate the percent inhibition of viral replication for each **dapivirine** concentration compared to the virus control. Determine the EC<sub>50</sub> value by plotting percent inhibition versus **dapivirine** concentration.





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Caption: Experimental workflow for the TZM-bl HIV-1 inhibition assay.



# Quantification of Dapivirine in Biological Matrices (LC-MS/MS)

This protocol provides a general workflow for the quantitative analysis of **dapivirine** in plasma, vaginal fluid, and tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

#### Materials:

- LC-MS/MS system
- Analytical column (e.g., C18)
- Mobile phases (e.g., acetonitrile and water with formic acid)
- Internal standard (e.g., deuterated dapivirine)
- Extraction solvent (e.g., acetonitrile)
- Biological samples (plasma, vaginal fluid, tissue homogenate)

#### Procedure:

- · Sample Preparation:
  - Plasma/Vaginal Fluid: To a known volume of the sample, add the internal standard and the extraction solvent to precipitate proteins.
  - Tissue: Homogenize the tissue sample in an appropriate buffer, then proceed with protein precipitation as for plasma.
- Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
- Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in the mobile phase.

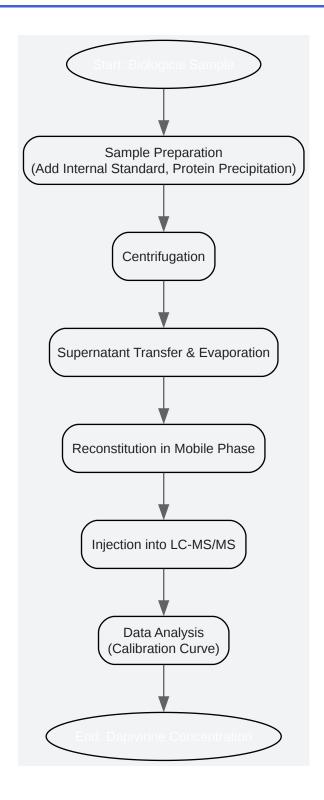






- LC-MS/MS Analysis:
  - Inject the reconstituted sample into the LC-MS/MS system.
  - Separate dapivirine and the internal standard on the analytical column using a suitable gradient elution program.
  - Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.
- Data Analysis: Construct a calibration curve using standards of known dapivirine
  concentrations. Determine the concentration of dapivirine in the unknown samples by
  comparing their peak area ratios (analyte/internal standard) to the calibration curve.





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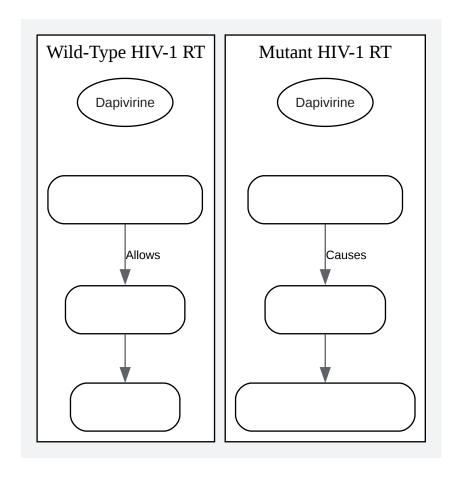
Caption: General workflow for dapivirine quantification by LC-MS/MS.

### **Resistance Mutations**



The emergence of drug resistance is a significant challenge in antiretroviral therapy. For **dapivirine** and other NNRTIs, resistance is primarily associated with mutations in the NNRTI binding pocket of the HIV-1 reverse transcriptase. These mutations can reduce the binding affinity of the drug, thereby diminishing its inhibitory effect.

Common resistance mutations associated with decreased susceptibility to **dapivirine** include K103N, Y181C, and E138A.[6] These mutations can cause steric hindrance or alter the hydrophobic interactions within the binding pocket, making it more difficult for **dapivirine** to bind effectively.



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Caption: Impact of resistance mutations on **dapivirine** binding.

This technical guide provides a foundational understanding of the chemical and pharmacological properties of **dapivirine**. The detailed protocols and visualizations are intended to support further research and development in the field of HIV prevention.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Dapivirine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669821#dapivirine-chemical-structure-and-properties]

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